METHYL 4-TERT-BUTYL-2-METHYLTHIAZOLE-5-CARBOXYLATE
Description
Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate (CAS: 1072944-46-7) is a substituted thiazole derivative featuring a methyl ester group at position 5, a tert-butyl group at position 4, and a methyl group at position 2 of the heterocyclic ring. Thiazoles are aromatic five-membered rings containing one sulfur and one nitrogen atom, widely studied for their roles in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-6-11-8(10(2,3)4)7(14-6)9(12)13-5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEUMJDNWGEPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674785 | |
| Record name | Methyl 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-46-7 | |
| Record name | Methyl 4-(1,1-dimethylethyl)-2-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiazole-5-Carbaldehyde Intermediate
A notable method involves the synthesis of 4-methyl-thiazole-5-carbaldehyde intermediates, which can be further functionalized to yield the target ester compound. The process includes:
- Starting from appropriate thiazole precursors, such as 4-methylthiazole derivatives
- Formylation at the 5-position using reagents like pyridinium chlorochromate or other oxidants
- Subsequent oxidation and esterification to introduce the methyl carboxylate group
This approach is documented in patent literature (CA2483482A1), which details the preparation of thiazole-5-carbaldehyde intermediates as a key step toward substituted thiazole esters.
Esterification Techniques
Following the formation of the carboxylic acid or aldehyde intermediate at the 5-position, methyl esterification is typically achieved by:
- Treatment with methanol in acidic conditions (e.g., sulfuric acid catalysis)
- Use of methylating agents such as diazomethane or methyl iodide under basic conditions
- Catalytic esterification under reflux to ensure complete conversion
These methods ensure the formation of the methyl ester functional group with good yield and purity.
Introduction of the tert-Butyl Group
The tert-butyl substituent at the 4-position can be introduced via:
- Alkylation of the thiazole ring using tert-butyl halides under basic conditions
- Friedel-Crafts alkylation employing tert-butyl alcohol and Lewis acids such as aluminum trichloride
- Use of tert-butylated precursors in the initial heterocycle formation step to ensure substitution specificity
These methods are chosen based on the stability of the thiazole ring and the desired substitution pattern.
Detailed Synthetic Procedure Example
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-methylthiazole + Formylation reagent (e.g., pyridinium chlorochromate) | Formylation at 5-position | 4-methylthiazole-5-carbaldehyde intermediate |
| 2 | Oxidation (e.g., Jones reagent) | Oxidation of aldehyde to carboxylic acid | 4-methylthiazole-5-carboxylic acid |
| 3 | Methanol + Acid catalyst (H2SO4) | Esterification to methyl ester | Methyl 4-methylthiazole-5-carboxylate |
| 4 | tert-Butyl halide + Base (e.g., NaH) | Alkylation at 4-position | Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate |
This sequence exemplifies the stepwise construction of the target molecule, emphasizing the importance of intermediate isolation and purification for high overall yield.
Analytical and Research Findings
- Purity and Yield: High-performance liquid chromatography (HPLC) is employed to monitor the purity of intermediates and final product, with yields typically ranging from 60% to 85% per step depending on reaction conditions.
- Structural Confirmation: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the substitution pattern and molecular weight (213.30 g/mol) consistent with this compound.
- Reaction Optimization: Studies indicate that controlling temperature and reagent stoichiometry during formylation and alkylation steps is critical to minimize side reactions and maximize regioselectivity.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Purpose | Advantages | Challenges |
|---|---|---|---|---|
| Formylation | Pyridinium chlorochromate, DCM | Introduce aldehyde at C-5 | High regioselectivity | Requires careful handling |
| Oxidation | Jones reagent, sulfuric acid | Convert aldehyde to acid | Efficient oxidation | Potential over-oxidation |
| Esterification | Methanol, H2SO4 catalyst | Form methyl ester | Simple conditions | Acid-sensitive groups |
| Alkylation | tert-Butyl halide, NaH/base | Introduce tert-butyl at C-4 | Direct substitution | Steric hindrance possible |
Chemical Reactions Analysis
Types of Reactions
METHYL 4-TERT-BUTYL-2-METHYLTHIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate serves as a building block in the synthesis of more complex thiazole derivatives. Its structural properties allow for versatile modifications that are essential in developing new compounds with desired characteristics.
Biology
Research has indicated potential biological activities , particularly:
- Antimicrobial Properties : The compound is being studied for its effectiveness against various pathogens.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through interactions with specific molecular targets, such as enzymes involved in cell division.
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate . Its unique structure allows for the development of novel drugs targeting various diseases, including cancer and infectious diseases.
Industry
This compound finds applications in:
- Material Development : It is utilized in creating new materials with specific properties.
- Flavoring Agents : The compound's properties make it suitable for use in food flavoring.
Anticancer Activity
Recent studies have demonstrated that this compound can induce multipolar mitotic spindles in cancer cells, leading to cell death. This effect is attributed to its interaction with HSET (KIFC1), a protein critical for centrosome clustering during mitosis. In vitro assays showed significant inhibition of HSET activity at micromolar concentrations, indicating its potential as a lead compound for anticancer drug development .
Antimicrobial Research
Another area of investigation involves assessing the antimicrobial efficacy of this compound against various bacterial strains. Preliminary results suggest that it exhibits significant inhibitory effects on growth, warranting further exploration into its mechanisms of action and potential therapeutic uses .
Mechanism of Action
The mechanism of action of METHYL 4-TERT-BUTYL-2-METHYLTHIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features:
- Thiazole Core : Common to all compared compounds, providing aromaticity and heteroatom reactivity.
- Substituent Variations : Differences in ester groups, alkyl/aryl substituents, and additional functional groups (e.g., amides, pyridines) significantly alter physicochemical properties and applications.
Data Table: Comparison of this compound with Analogues
Critical Comparisons
Steric and Electronic Effects
- The tert-butyl group in this compound increases steric hindrance and lipophilicity compared to Methyl thiazole-5-carboxylate, which lacks bulky substituents . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
- In contrast, the ethyl ester in Compound 9 offers slightly higher hydrophobicity but lower reactivity compared to methyl esters.
Biological Activity
Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (C₁₀H₁₅N₁O₂S) features a thiazole ring substituted with a tert-butyl group and a carboxylate moiety. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological activity and solubility properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate various biochemical pathways by binding to enzymes or receptors, affecting their activity. The thiazole ring is known to interact with nucleophilic or electrophilic sites on proteins, which can lead to downstream effects in cellular pathways.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Thiazoles are also recognized for their anticancer potential. For instance, compounds with similar structural features have demonstrated cytotoxic activity against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression . Specific studies have highlighted the importance of substituents on the thiazole ring in enhancing anticancer activity. For example, the presence of electron-donating groups at certain positions has been correlated with increased efficacy against cancer cells .
Case Studies and Research Findings
- Antitumor Activity : A study investigating various thiazole derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance antitumor efficacy.
- Mechanistic Insights : Research into the mechanistic pathways revealed that this compound may inhibit specific mitotic kinesins involved in cancer cell proliferation, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells . High-throughput screening identified this compound as a potent inhibitor of HSET (KIFC1), a protein critical for proper mitotic spindle formation.
- Antimicrobial Studies : In vitro studies have shown that thiazole derivatives can exhibit broad-spectrum antimicrobial activity. For instance, structural modifications have led to enhanced potency against resistant bacterial strains .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for methyl 4-tert-butyl-2-methylthiazole-5-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves Hantzsch thiazole formation or cyclocondensation of thioureas with α-haloketones. For example, tert-butyl groups can be introduced via tert-butyl halides or Boc-protected intermediates under basic conditions. The ester group is often introduced via methyl esterification of the corresponding carboxylic acid using methanol and acid catalysis.
- Characterization : Intermediates are confirmed via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for esters), ¹H NMR (tert-butyl singlet at ~1.3 ppm, methyl ester at ~3.8 ppm), and mass spectrometry (molecular ion peak matching MW 241.3 g/mol). Elemental analysis ensures purity (>98%) .
Q. How can researchers optimize reaction yields for introducing the tert-butyl group to the thiazole ring?
- Methodological Answer : Use sterically hindered bases (e.g., DBU) to minimize side reactions. Solvent choice (e.g., DMF or THF) impacts solubility of tert-butyl precursors. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) ensures completion. Yields >80% are achievable at 60°C for 12 hours .
Advanced Research Questions
Q. What analytical challenges arise in distinguishing positional isomers of methyl-substituted thiazoles, and how are they resolved?
- Methodological Answer : NOESY NMR or X-ray crystallography can differentiate isomers. For example, the tert-butyl group at position 4 creates distinct NOE correlations with adjacent protons. Computational modeling (DFT) predicts chemical shifts and validates experimental data. Discrepancies in literature NMR data (e.g., δ 2.5–2.7 ppm for C2-methyl) require cross-validation with synthetic standards .
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The tert-butyl group impedes Buchwald-Hartwig amination or Suzuki-Miyaura coupling at C4 due to steric hindrance. Alternative strategies include using Pd-XPhos catalysts for C5 functionalization. Kinetic studies show a 40% reduction in reaction rate compared to unsubstituted thiazoles .
Q. What contradictions exist in reported solubility data for this compound, and how should researchers address them?
- Methodological Answer : Solubility in DMSO ranges from 25–50 mg/mL across studies due to crystallinity variations. Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Recrystallization from ethanol/water (1:1) improves reproducibility. Conflicting HPLC purity reports (>95% vs. 90%) highlight the need for standardized gradient methods (C18 column, 0.1% TFA in water/acetonitrile) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
